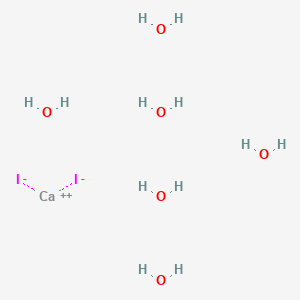

Calcium iodide, hexahydrate

Descripción general

Descripción

Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium (Ca) and iodine (I). It appears as a colorless, deliquescent solid that readily absorbs moisture from the air. Due to its high solubility in water, its properties are similar to those of other related salts, such as calcium chloride. Notably, it finds applications in photography and is also used as a source of iodine in cat food .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antimicrobial Effects

- Calcium iodide hexahydrate has been compared with other substances like iodine-potassium iodide for its antimicrobial effects, especially in the context of endodontics. Studies have shown that calcium hydroxide, often used in conjunction with iodine, can be effective in reducing microbial cultures in root canals (Safavi et al., 1985).

Heat Storage Performance

- The compound has been studied for its potential in heat storage applications, particularly in phase change materials (PCMs). Research indicates that calcium chloride hexahydrate is effective for energy conservation in engineering applications due to its heat storage and discharging capabilities (Zhu et al., 2008).

Crystal Structure

- The crystal structure of calcium diiodate(V) hexahydrate has been analyzed, revealing insights into its molecular configuration. This knowledge is crucial for understanding how calcium iodide hexahydrate interacts in different chemical environments (Braibanti et al., 1971).

Phase Change Material (PCM) Research

- Calcium iodide hexahydrate's role as a PCM in thermal energy storage systems is notable. Studies have focused on its thermal cycling and supercooling properties, demonstrating its potential in heating and cooling systems for buildings or storage (Tyagi & Buddhi, 2008).

Geological Applications

- In geology, the iodine to calcium ratios in marine carbonate, involving compounds like calcium iodide hexahydrate, have been used as proxies to study ancient oceanic anoxic events, providing insights into historical climatic changes (Lu et al., 2010).

Propiedades

IUPAC Name |

calcium;diiodide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHRTAKEBFEMFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH12I2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium iodide, hexahydrate | |

CAS RN |

10031-31-9 | |

| Record name | Calcium iodide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.